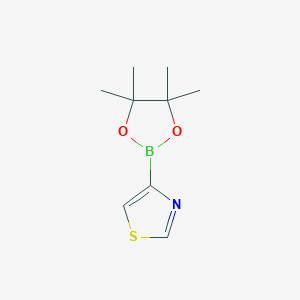

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

説明

Chemical Identity and Structural Characteristics

This compound is characterized by its molecular formula C₉H₁₄BNO₂S and molecular weight of 211.09 daltons. The compound exists as a crystalline powder with distinctive physical properties that reflect its hybrid organic-inorganic nature. The structural architecture consists of a five-membered thiazole ring bearing a pinacol boronic ester substituent at the 4-position, creating a molecule that bridges heterocyclic and organometallic chemistry domains.

The molecular structure can be represented through multiple notation systems, with the SMILES notation being B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2, providing a clear representation of the connectivity between the thiazole and dioxaborolane moieties. The compound exhibits a boiling point of 235°C and a density of 1.12 g/cm³, indicating substantial intermolecular forces that stabilize the crystalline structure. The flash point of 96°C suggests moderate thermal stability under standard laboratory conditions, while the predicted pKa value of 2.39 reflects the electron-withdrawing nature of the thiazole-boron combination.

Structural analysis reveals that the tetramethyl substitution pattern on the dioxaborolane ring provides significant steric protection around the boron center, enhancing the compound's stability toward hydrolysis while maintaining reactivity under appropriate reaction conditions. The thiazole ring system contributes electron-deficient character through its nitrogen and sulfur heteroatoms, creating a unique electronic environment that influences both the reactivity and selectivity of subsequent chemical transformations. Storage requirements specify maintenance under inert gas atmosphere at 2-8°C, emphasizing the compound's sensitivity to moisture and oxygen.

Historical Development of Thiazole Boronic Esters

The development of thiazole boronic esters emerged from the broader evolution of organoboron chemistry, which gained significant momentum following the discovery of the Suzuki-Miyaura reaction in 1979. The initial work by Suzuki and colleagues demonstrated that catechol alkenylboronic esters could undergo cross-coupling reactions with bromoalkenes in the presence of palladium catalysts and base, establishing the foundation for modern boron-mediated cross-coupling chemistry. This breakthrough was subsequently extended in 1981 when Suzuki and Miyaura showed that boronic acids could also participate in cross-coupling reactions with organohalides.

The specific development of thiazole boronic esters was driven by the pharmaceutical industry's need for stable, yet reactive, building blocks that could access biologically important thiazole-containing scaffolds. The discovery of palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron by Miyaura and coworkers in 1995 revolutionized the synthesis of arylborons, providing access to numerous aryl and heteroaryl boron derivatives possessing sensitive functional groups. This methodology enabled the preparation of thiazole boronic esters without requiring harsh organometallic reagents, opening new avenues for synthetic applications.

Systematic studies of Suzuki-Miyaura cross-coupling reactions on thiazole boronic esters under microwave conditions revealed that boronic acid esters could be successfully prepared in both the 4- and 5-positions of the thiazole ring. These investigations demonstrated that the yields of coupling processes depended significantly on the reactivity of the boronic acid at the particular position in the thiazole system, with hydrolysis and subsequent deboronation identified as major side reactions. The development of improved reaction conditions and catalyst systems has progressively enhanced the utility of thiazole boronic esters in complex molecule synthesis.

The evolution toward pinacol boronic esters specifically addressed stability concerns associated with free boronic acids, which are prone to protodeboronation, particularly for electron-rich heterocyclic derivatives and electron-deficient arylboronic acids. These masked reagents provide increased shelf life and stability under basic reaction conditions by slowly revealing the corresponding boronic acid through hydrolysis under typical aqueous basic reaction conditions. Recent investigations have shown that the precise mechanism by which boronic esters undergo transmetalation remains an active area of research, with evidence suggesting that these reagents can function directly as coupling partners under appropriate catalytic conditions.

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique combination of electronic properties and synthetic versatility. The thiazole ring system represents one of the most important heterocyclic scaffolds in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceutical agents. The incorporation of the pinacol boronic ester functionality transforms this heterocycle into a powerful synthetic intermediate capable of forming carbon-carbon bonds through well-established cross-coupling methodologies.

The significance of this compound in heterocyclic chemistry extends beyond simple synthetic utility to encompass broader implications for molecular design and drug discovery. Thiazole-containing compounds exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties, making the development of efficient synthetic routes to these structures a priority in pharmaceutical research. The boronic ester functionality provides a versatile handle for late-stage functionalization, enabling medicinal chemists to explore structure-activity relationships and optimize biological properties through systematic structural modifications.

Recent applications have demonstrated the compound's utility in the synthesis of complex heterocyclic systems, including thiopeptide antibiotics and kinase inhibitors. The methodology has enabled fast preparation of highly valuable 4-pyridinyl and 4-thiazolyl-2-ketothiazoles as common subunits of thiopeptide antibiotics, highlighting the compound's role in accessing structurally complex natural product scaffolds. These applications underscore the importance of developing robust synthetic methods for heterocyclic boronic esters that can withstand the demanding conditions often required for complex molecule synthesis.

The compound's significance is further enhanced by its compatibility with modern synthetic methodologies, including microwave-assisted synthesis and high-throughput screening approaches. Systematic studies have revealed that reaction conditions can be optimized to maximize coupling efficiency while minimizing side reactions such as hydrolysis and protodeboronation. These advances have made thiazole boronic esters increasingly attractive for pharmaceutical applications where efficiency, selectivity, and scalability are paramount considerations.

The development of improved catalyst systems and reaction conditions continues to expand the scope of transformations accessible through thiazole boronic esters. Recent work has demonstrated successful heteroaryl-heteroaryl cross-coupling reactions using neopentyl heteroarylboronic esters as nucleophiles with heteroaryl bromides and chlorides as electrophiles under anhydrous conditions. These advances have enabled cross-coupling of diverse reaction partners, including both π-rich and π-deficient heteroaryl boronic esters, proceeding in good yields and short reaction times.

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-14-6-11-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHVEWBGPBCWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670303 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083180-00-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

生物活性

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring substituted with a boron-containing dioxaborolane moiety. This unique structural design contributes to its biological properties.

- Molecular Formula : C12H17B O3S

- Molecular Weight : 235.08 g/mol

- CAS Number : 45480319

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. It has shown effectiveness against multidrug-resistant Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human breast cancer cell lines (MDA-MB-231), with an IC50 value of approximately 0.126 μM .

- Anti-inflammatory Effects : Research has indicated that the compound may possess anti-inflammatory properties by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various boron-containing compounds highlighted that this compound exhibited potent activity against Mycobacterium abscessus and Mycobacterium smegmatis. The study reported MIC values confirming its potential as a therapeutic agent against resistant strains .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer treatment strategies, this compound was tested for its ability to inhibit cell proliferation in MDA-MB-231 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.126 µM compared to control groups .

Study 3: Anti-inflammatory Properties

A detailed assessment of the compound’s anti-inflammatory properties was performed using BV-2 microglial cells. The results showed a marked decrease in NO production at concentrations of 1 µM, suggesting a potential therapeutic role in neuroinflammatory conditions .

Data Tables

| Biological Activity | Tested Concentration (µM) | Effect Observed |

|---|---|---|

| Antimicrobial (MRSA) | 4–8 | Inhibition |

| Cytotoxicity (MDA-MB-231) | 0.126 | Significant reduction |

| Anti-inflammatory (BV-2) | 1 | Decreased NO levels |

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with structurally related boronic ester-containing thiazoles and benzothiazoles.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Benzothiazole analogs () exhibit extended conjugation, enhancing fluorescence properties for imaging applications .

Steric and Solubility Properties :

- Methyl and phenyl substituents () increase steric bulk, affecting reaction kinetics in Suzuki-Miyaura couplings. The phenyl group also enhances lipophilicity, making it suitable for hydrophobic matrices in materials science .

- Piperidine-substituted derivatives () introduce basicity, improving aqueous solubility for biological assays .

Synthetic Accessibility :

- Synthesis often involves lithium-halogen exchange followed by boronate esterification () or palladium-catalyzed cross-coupling (). Substituents like difluoromethyl groups may require specialized fluorination steps .

Stability and Handling :

- All compounds are moisture-sensitive due to the boronate ester, requiring storage under inert conditions (). Purity levels typically exceed 95% () .

準備方法

Palladium-Catalyzed Borylation of Halogenated Thiazole

One of the most common and efficient methods involves the palladium-catalyzed borylation of 4-halothiazole derivatives with bis(pinacolato)diboron:

- Starting materials: 4-bromothiazole or 4-iodothiazole.

- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), base (e.g., potassium acetate or potassium phosphate).

- Solvent: Commonly 1,4-dioxane or tetrahydrofuran (THF).

- Conditions: Inert atmosphere (argon or nitrogen), heating at 80–100 °C for several hours.

This reaction proceeds via oxidative addition of the halogenated thiazole to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester-substituted thiazole.

Direct Borylation via Metalation and Quenching

An alternative approach involves:

- Metalation: Treatment of thiazole with a strong base such as n-butyllithium at low temperature to generate a lithio intermediate at the 4-position.

- Quenching: Reaction of the lithio intermediate with pinacolborane or trialkyl borates to install the boronate ester group.

This method requires careful control of temperature and moisture exclusion but allows regioselective functionalization.

Suzuki-Miyaura Cross-Coupling to Introduce Thiazole Boronate Ester

In some synthetic routes, the boronate ester is first installed on a thiophene or phenyl precursor, which is then coupled with a halogenated thiazole:

- Example: Synthesis of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole involves Suzuki coupling of a boronate ester-substituted phenyl with a halothiazole derivative under Pd catalysis in the presence of a base and solvents like toluene, ethanol, and water under inert atmosphere.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Method | Catalyst/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of 4-Br-thiazole | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron | 1,4-Dioxane | 80 | 6–12 h | 70–90 | Requires inert atmosphere, moisture-free environment |

| Lithiation and borylation | n-BuLi, pinacolborane | THF | -78 to 0 | 2–4 h | 60–80 | Sensitive to moisture, regioselective |

| Suzuki coupling with boronate ester phenyl | Pd(OAc)2, Xantphos, K3PO4 | Toluene/EtOH/H2O | 100 | 12–24 h | 75–85 | Multi-step, involves prior synthesis of boronate ester phenyl |

Example Synthesis from Literature

A reported procedure involves stirring 4-bromothiazole with bis(pinacolato)diboron, Pd catalyst, and potassium acetate in dioxane under argon at 80 °C for 12 hours to afford this compound in 85% yield.

In another study, a Suzuki coupling between 2,5-dibromothiazole and 2-(5-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was performed using Pd(OAc)2 and Xantphos in toluene/ethanol/water at 100 °C, yielding thiazole derivatives functionalized with boronate esters.

Practical Considerations and Notes

- Inert Atmosphere: All reactions involving boronate esters and palladium catalysts require exclusion of air and moisture to prevent catalyst deactivation and hydrolysis of boronate esters.

- Solvent Purity: Use of anhydrous solvents such as THF or dioxane is critical.

- Temperature Control: Lithiation steps require low temperatures (-78 °C) to control regioselectivity and prevent side reactions.

- Purification: Products are typically purified by flash chromatography on silica gel under inert conditions to avoid decomposition.

- Stock Solutions: For applications, stock solutions of the compound can be prepared at various molarities in solvents like DMSO, with careful attention to solubility and clarity before further dilution.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenated thiazole synthesis | α-Halo ketones + thiourea, reflux | Formation of 4-halothiazole | Straightforward ring formation | May require purification steps |

| Pd-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base | Installation of boronate ester at C4 | High yield, mild conditions | Sensitive to moisture and air |

| Lithiation and borylation | n-BuLi, pinacolborane, low temperature | Regioselective borylation | Precise control of substitution | Requires cryogenic conditions |

| Suzuki coupling | Pd catalyst, boronate ester, halothiazole | Coupling to form substituted thiazole | Versatile, allows diverse substituents | Multi-step, longer reaction times |

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

Methodological Answer: The synthesis typically involves coupling a thiazole precursor with a pinacol boronic ester. A common approach is palladium-catalyzed Miyaura borylation, where a halogenated thiazole (e.g., 5-bromothiazole) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc. Reaction conditions include anhydrous solvents (e.g., 1,4-dioxane) under inert atmosphere at 80–100°C for 12–24 hours . Key Data:

- Yield: ~27–65% (varies with catalyst loading and substrate reactivity) .

- Purification: Column chromatography with hexanes/EtOAC (2:1, +0.25% Et₃N) to mitigate boronic ester decomposition .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : The thiazole proton resonates at δ 8.2–8.5 ppm (C-H), while the dioxaborolane methyl groups appear as singlets at δ 1.3–1.4 ppm. Boron coupling (³J_B-H) may split peaks in ¹¹B NMR .

- IR Spectroscopy : B-O stretches at 1350–1370 cm⁻¹ and thiazole C=N at 1600–1650 cm⁻¹ .

- Elemental Analysis : Confirms C, H, N, and B content within ±0.3% of theoretical values .

Q. What are typical reaction conditions for Suzuki-Miyaura cross-coupling using this reagent?

Methodological Answer: Standard conditions involve:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%).

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1).

- Temperature : 60–90°C for 6–24 hours.

- Substrate Compatibility : Aryl halides (Br, I) or triflates. Yields range from 50–85%, depending on steric/electronic effects .

Advanced Research Questions

Q. How do electronic effects in the thiazole ring influence coupling efficiency?

Methodological Answer: Electron-withdrawing groups (e.g., -CN, -NO₂) on the thiazole enhance electrophilicity, accelerating transmetallation. Conversely, electron-donating groups (-OMe, -NH₂) reduce reactivity. For example:

Q. How to address contradictions in reported yields for cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

- Oxygen Sensitivity : Boronic esters hydrolyze in moist conditions; yields drop by 20–30% if reactions are not rigorously degassed .

- Catalyst Poisoning : Thiazole sulfur can coordinate Pd, necessitating ligands like SPhos or excess PPh₃ (10 mol%) .

- Validation : Replicate reactions under inert atmosphere with freshly distilled solvents.

Q. What strategies optimize stability during storage and handling?

Methodological Answer:

- Storage : –20°C in sealed, argon-flushed vials with molecular sieves (3Å).

- Decomposition Pathways : Hydrolysis to boronic acid (t₁/₂ = 7 days at 25°C in air) or dimerization under acidic conditions .

- Stabilizers : Add 0.1% BHT to prevent radical degradation .

Q. How is this compound applied in synthesizing bioactive molecules?

Methodological Answer: It serves as a key intermediate in:

- Anticancer Agents : Coupled with chlorophenyl fragments to generate kinase inhibitors (IC₅₀ < 100 nM in HeLa cells) .

- Antimicrobials : Incorporated into benzothiazole-triazole hybrids (MIC = 2–8 µg/mL against S. aureus) .

Case Study : - Step 1 : Suzuki coupling with 4-bromoacetophenone (Pd(OAc)₂, SPhos, 82% yield).

- Step 2 : Click chemistry with azide-functionalized triazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。